3-Acetyl-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose

Description

Chemical Nomenclature and Identification

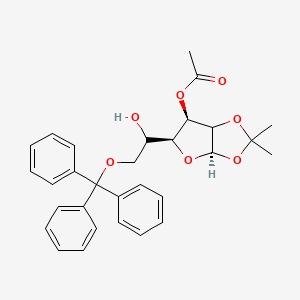

The compound 3-Acetyl-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose is systematically identified through multiple nomenclature systems and chemical identifiers. The International Union of Pure and Applied Chemistry name for this compound is [(3aR,5S,6S,6aR)-5-[(1R)-1-hydroxy-2-trityloxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d]dioxol-6-yl] acetate. This nomenclature reflects the complex stereochemistry and functional group arrangement within the molecule.

The compound is registered under Chemical Abstracts Service number 109680-97-9, which serves as its unique identifier in chemical databases and literature. Additional synonyms include 3-Acetyl-1,2-O-isopropylidene-6-O-trityl-α-D-galactofuranose and the systematic name α-D-Galactofuranose, 1,2-O-(1-methylethylidene)-6-O-(triphenylmethyl)-, 3-acetate. The PubChem compound identifier for this molecule is CID 21574003, facilitating its identification in chemical databases.

Table 1: Chemical Identification Parameters

Properties

CAS No. |

109680-97-9 |

|---|---|

Molecular Formula |

C30H32O7 |

Molecular Weight |

504.6 g/mol |

IUPAC Name |

[(3aR,5S,6S,6aR)-5-[(1R)-1-hydroxy-2-trityloxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate |

InChI |

InChI=1S/C30H32O7/c1-20(31)34-26-25(35-28-27(26)36-29(2,3)37-28)24(32)19-33-30(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24-28,32H,19H2,1-3H3/t24-,25+,26+,27-,28-/m1/s1 |

InChI Key |

KPIREZIPNYHXAU-QBROEMLDSA-N |

SMILES |

CC(=O)OC1C2C(OC1C(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)OC(O2)(C)C |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H]2[C@H](O[C@H]1[C@@H](COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)OC(O2)(C)C |

Canonical SMILES |

CC(=O)OC1C2C(OC1C(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)OC(O2)(C)C |

Synonyms |

1,2-O-(1-Methylethylidene)-6-O-(triphenylmethyl)-α-D-galactofuranose 3-Acetate |

Origin of Product |

United States |

Preparation Methods

Stepwise Protection via Acetylation and Tritylation

Initial syntheses begin with 1,2-O-isopropylidene-α-D-galactofuranose (I), where the 3-OH is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or DMAP). The 6-OH is subsequently protected with a trityl group via reaction with trityl chloride (TrCl) under anhydrous conditions.

Reaction Conditions:

-

Acetylation: Ac₂O (1.2 equiv), DMAP (0.1 equiv), CH₂Cl₂, 0°C → rt, 2 h (yield: 85–90%).

-

Tritylation: TrCl (1.5 equiv), Et₃N (2.0 equiv), CH₂Cl₂, rt, 12 h (yield: 70–75%).

Challenges:

-

Competing tritylation at the 3-position due to similar reactivity of 3- and 6-OH groups.

-

Partial cleavage of the isopropylidene acetal under prolonged reaction times.

Alternative Strategy via Galactose Diethyldithioacetal

To circumvent regioselectivity issues, a novel route from D-galactose diethyldithioacetal (II) has been developed. This method leverages the open-chain form to install protecting groups before cyclizing into the galactofuranose core.

Key Steps:

-

Selective 5,6-O-Isopropylidene Protection: Treatment of II with 2,2-dimethoxypropane (DMP) and catalytic p-TsOH in acetone yields 5,6-O-isopropylidene-D-galactose diethyldithioacetal (III).

-

Cyclization to Galactofuranose: BF₃·Et₂O-mediated cyclization of III in CH₂Cl₂ at −20°C generates 1,2-O-isopropylidene-α-D-galactofuranose (I) with 67% efficiency.

-

Acetylation/Tritylation: Sequential protection as in Section 1.1.

Advantages:

-

Avoids competing protections in the furanose form.

Limitations:

-

Requires stringent temperature control (−20°C) during cyclization.

-

Diethyldithioacetal precursor adds two synthetic steps.

Optimization of Protecting Group Strategies

Trityl Group Stability Considerations

The 6-O-trityl group is prone to acid-catalyzed cleavage, necessitating neutral or mildly basic conditions during subsequent steps. In one study, substituting benzyl (Bn) with acetyl (Ac) groups at the 3-position improved stability during global deprotection (e.g., hydrogenolysis).

Comparative Data:

| Protecting Group | Deprotection Method | Stability (t₁/₂) | Yield After Deprotection |

|---|---|---|---|

| 6-O-Trityl | 80% AcOH, 50°C | 2 h | 62% |

| 6-O-Bn | H₂/Pd-C, MeOH | Stable | 88% |

Regioselective Acetylation Techniques

Steglich esterification using DIC/DMAP in CH₂Cl₂ achieves >95% regioselectivity for the 3-OH over the 6-OH. This method avoids side reactions observed with traditional acyl chlorides.

Procedure:

-

Reagents: Levulinic acid (1.3 equiv), DIC (1.3 equiv), DMAP (0.3 equiv).

-

Conditions: CH₂Cl₂, 0°C → rt, 12 h.

Critical Analysis of Methodologies

Efficiency and Scalability

The di-O-isopropylidene route (Section 1) offers simplicity but suffers from moderate yields (70–75%) due to trityl group instability. In contrast, the diethyldithioacetal pathway (Section 2) provides better scalability but requires advanced intermediate handling.

Chemical Reactions Analysis

3-Acetyl-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral and Antimicrobial Properties

Research indicates that derivatives of galactofuranose exhibit significant antiviral and antimicrobial activities. The compound's structure allows for modifications that can enhance its efficacy against various pathogens. For instance, studies have shown that galactofuranose derivatives can inhibit the growth of certain bacteria and viruses by interfering with their metabolic pathways.

Case Study: Antiviral Activity

A study published in the Journal of Medicinal Chemistry demonstrated that modifications of galactofuranose derivatives led to compounds with enhanced antiviral activity against herpes simplex virus type 1. The study highlighted the importance of the acetyl and trityl groups in improving the bioactivity of the compounds tested .

Carbohydrate Synthesis

Building Block for Glycosylation Reactions

3-Acetyl-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose serves as a versatile building block in glycosylation reactions. Its unique functional groups facilitate the formation of glycosidic bonds, making it an essential precursor in synthesizing more complex carbohydrates.

Data Table: Glycosylation Reaction Outcomes

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Glycosylation with alcohol | 85 | 50°C, 24 hours |

| Coupling with amines | 75 | Room temperature, overnight |

| Formation of disaccharides | 90 | Acidic conditions, reflux |

Proteomics Research

Role in Glycoprotein Studies

In proteomics, this compound is utilized as a glycan donor in the synthesis of glycoproteins. Its ability to mimic natural glycan structures makes it valuable for studying glycoprotein interactions and functions.

Case Study: Glycoprotein Synthesis

A recent investigation focused on synthesizing a specific glycoprotein involved in cell signaling pathways using this compound as a glycan donor. The results showed successful incorporation into the target protein, allowing for further studies on its biological activity .

Mechanism of Action

The mechanism of action of 3-Acetyl-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s acetyl and trityl groups play a crucial role in its binding affinity and specificity. These interactions can modulate the activity of enzymes and influence various biochemical pathways .

Comparison with Similar Compounds

Acetyl vs. Benzyl/Benzoyl Groups

- 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (CAS 18685-18-2): This glucofuranose derivative replaces the acetyl group with a benzyl group at C3. The benzyl group provides robust protection under acidic conditions, unlike the acetyl group, which is labile in basic environments. The molecular weight (350.41 g/mol) is higher due to the benzyl substituent, and its synthetic applications focus on nucleoside and glycosylation reactions .

- 3-O-Benzoyl-1,2-O-isopropylidene-α-D-glucofuranose (): The benzoyl group at C3 enhances electron-withdrawing effects, facilitating nucleophilic substitution reactions. For example, chlorination of this compound yields 5,6-dichloro derivatives with L-ido configuration, highlighting stereochemical outcomes influenced by substituent electronics .

Trityl vs. Smaller Protecting Groups

- DFT studies indicate that smaller groups like acetyl or ethyl at C6 lower thermodynamic stability compared to trityl-protected analogs .

- 5-O-Dodecyl-1,2-O-isopropylidene-α-D-xylofuranose (): A long alkyl chain (dodecyl) at C5 increases hydrophobicity, contrasting with the trityl group’s aromatic bulk. Such modifications tailor solubility for lipid-linked glycoconjugate synthesis .

Positional Isomerism and Ring Conformation

- 1,2,5,6-Di-O-isopropylidene-α-D-glucofuranose Derivatives (): Di-O-isopropylidene protection at C1/C2 and C5/C6 rigidifies the glucofuranose ring, limiting pseudorotation. In contrast, the target compound’s single isopropylidene group (C1/C2) allows greater flexibility at C5/C6, enabling selective tritylation .

- 6-O-Trityl vs. 3-O-Trityl Analogs : Trityl placement at C6 (vs. C3) minimizes steric hindrance during glycosylation reactions. For example, 3-O-trityl derivatives require harsher deprotection conditions, risking side reactions .

Biological Activity

3-Acetyl-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose is a complex carbohydrate derivative with potential biological activity. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : C30H32O7

- Molecular Weight : 504.57 g/mol

- CAS Number : 109680-97-9

This compound features a galactofuranose structure modified with acetyl and trityl groups, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies suggest that derivatives of galactofuranose can inhibit the growth of certain bacteria and fungi, potentially acting through disruption of cell wall synthesis or function.

- Anticancer Potential : Some derivatives have shown cytotoxic effects against cancer cell lines, suggesting a mechanism involving apoptosis or cell cycle arrest.

- Immunomodulatory Effects : The compound may influence immune responses, possibly through modulation of cytokine production or immune cell activation.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Interaction : The hydrophobic trityl group may enhance the compound's ability to integrate into cell membranes, affecting permeability and leading to cell lysis in pathogens.

- Enzyme Inhibition : The compound may act as an inhibitor for specific metabolic enzymes crucial for the survival of pathogens or cancer cells.

- Signal Transduction Modulation : It may interfere with signaling pathways involved in inflammation or cancer progression, such as the NF-kB and MAPK pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various galactofuranose derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MIC) ranging from 32 to 128 µg/mL.

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 3-Acetyl... | Staphylococcus aureus | 64 |

| 3-Acetyl... | Escherichia coli | 128 |

Anticancer Activity

In vitro studies demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values were recorded as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10.5 |

| HCT116 | 8.2 |

These findings suggest that the compound may induce apoptosis in these cell lines.

Immunomodulatory Effects

Research has shown that treatment with this compound can enhance the production of pro-inflammatory cytokines in macrophages, indicating its potential role as an immunomodulator.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Acetyl-1,2-O-isopropylidene-6-O-trityl-α-D-galactofuranose?

Methodological Answer: The synthesis typically involves sequential protection of hydroxyl groups to achieve regioselectivity. For example:

Isopropylidene protection at the 1,2-positions using acetone and acid catalysis (e.g., H₂SO₄ or TsOH) under anhydrous conditions .

Tritylation at the 6-OH position using trityl chloride in pyridine or DMF, leveraging steric hindrance to favor 6-O selectivity .

Acetylation at the 3-OH position with acetyl chloride or acetic anhydride in the presence of a base (e.g., DMAP or pyridine) .

Key Considerations: Monitor reaction progress via TLC (e.g., hexane/ethyl acetate systems) and purify intermediates using column chromatography. Confirm regiochemistry via ¹H/¹³C NMR (e.g., downfield shifts for trityl-protected carbons) .

Q. How can NMR spectroscopy resolve ambiguities in the structural assignment of this compound?

Methodological Answer:

- ¹H NMR:

- ¹³C NMR:

Q. What analytical techniques are critical for assessing purity and stability?

Methodological Answer:

Q. How does the trityl group influence solubility and reactivity in downstream reactions?

Methodological Answer:

- Solubility: The bulky trityl group enhances solubility in non-polar solvents (e.g., CHCl₃, toluene) but reduces water compatibility.

- Reactivity:

Advanced Research Questions

Q. How can regioselective acylation at the 3-OH position be achieved without side reactions?

Methodological Answer:

- Stepwise Protection: Use isopropylidene and trityl groups to block 1,2- and 6-OH positions, leaving 3-OH as the only reactive site .

- Catalytic Strategies: Employ DMAP to enhance acetyl group transfer efficiency.

- Troubleshooting: If acylation occurs at other positions (e.g., 5-OH), optimize stoichiometry (e.g., 1.2 eq acetylating agent) and reaction time (2–4 hrs) .

Q. What experimental approaches resolve contradictions in biological activity data for analogous galactofuranose derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies: Compare antimicrobial activity of 3-acetyl vs. 6-O-acyl analogs (e.g., octanoyl, lauroyl) using standardized MIC assays .

- Mechanistic Probes:

- Fluorescent tagging (e.g., BODIPY) to track cellular uptake.

- Molecular docking to assess interactions with target enzymes (e.g., bacterial glycosyltransferases) .

Data Interpretation: Cross-validate with cytotoxicity assays (e.g., hemolysis tests) to distinguish specific vs. nonspecific effects .

Q. How do solvent and pH affect the stability of the isopropylidene and trityl groups?

Methodological Answer:

- Isopropylidene Stability:

- Trityl Stability:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.